molecular formula C18H20O3 B12588537 Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester CAS No. 612086-31-4

Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester

Cat. No.: B12588537
CAS No.: 612086-31-4
M. Wt: 284.3 g/mol
InChI Key: MYACSPGZVTWJGV-SJORKVTESA-N
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Description

Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester is a chemical compound with a complex structure that includes a propanoic acid moiety, a 2-methyl group, and a 2-hydroxy-1,2-diphenylethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester typically involves esterification reactions. One common method is the reaction of 2-methylpropanoic acid with (1S,2R)-2-hydroxy-1,2-diphenylethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow microreactor systems can be employed to enhance efficiency and yield. These systems allow for better control of reaction conditions and can be more sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester is unique due to its specific stereochemistry and the presence of both hydroxy and diphenylethyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

612086-31-4

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

[(1S,2R)-2-hydroxy-1,2-diphenylethyl] 2-methylpropanoate

InChI

InChI=1S/C18H20O3/c1-13(2)18(20)21-17(15-11-7-4-8-12-15)16(19)14-9-5-3-6-10-14/h3-13,16-17,19H,1-2H3/t16-,17+/m1/s1

InChI Key

MYACSPGZVTWJGV-SJORKVTESA-N

Isomeric SMILES

CC(C)C(=O)O[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O

Canonical SMILES

CC(C)C(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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